molecular formula C8H15ClN2O B1434996 (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride CAS No. 1803585-01-4

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride

Cat. No.: B1434996
CAS No.: 1803585-01-4
M. Wt: 190.67 g/mol
InChI Key: GSWYILKULHYRIL-UHFFFAOYSA-N
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Description

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H14N2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methyl and Propyl Groups: The methyl and propyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine is reacted with a suitable leaving group on the oxazole ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex

Properties

IUPAC Name

(4-methyl-2-propyl-1,3-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYILKULHYRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(O1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
Reactant of Route 2
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
Reactant of Route 3
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
Reactant of Route 4
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
Reactant of Route 5
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride

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